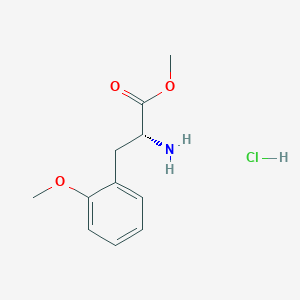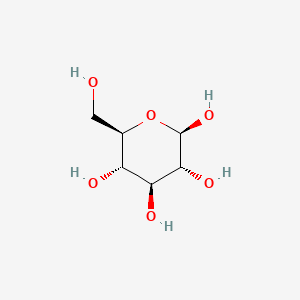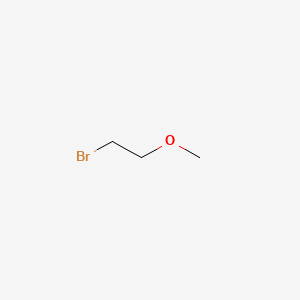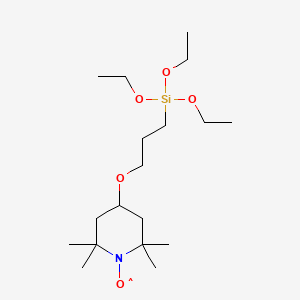
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is a chemical compound with the formula C11H16ClNO3 . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “this compound” includes a methoxyphenyl group attached to a propanoate group, which is further connected to a methyl group . The compound has a high degree of rotational freedom due to its 6 rotatable bonds .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 245.7 g/mol . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 1.55 mg/ml or 0.00632 mol/l .Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanisms of Tramadol
Tramadol, a structurally related compound, offers insights into pharmacological mechanisms that might be relevant to the research on Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride. Tramadol binds to micro-opioid receptors with less affinity compared to morphine and inhibits the reuptake of monoamines similar to antidepressant drugs. Its action suggests a complex mechanism beyond simple opioid receptor interaction, including effects on muscarinic, serotonin, and nicotinic acetylcholine receptor ion-channels, which may offer parallels in studying related compounds (Mimami, 2005).
Environmental Estrogens and Methoxychlor
Another related area of research focuses on methoxychlor, an environmental estrogen with proestrogenic activity. This compound's metabolic transformation into an active estrogenic form and its implications on fertility and development provide a model for understanding how similar compounds might interact with endocrine systems (Cummings, 1997).
Branched Chain Aldehydes in Foods
Research on branched chain aldehydes, which includes compounds like 2-methyl propanal, illuminates the significance of these substances in food flavoring. The metabolic pathways for their production and degradation from amino acids are extensively reviewed, relevant for understanding the broader applications of related chemical structures in food science (Smit, Engels, & Smit, 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is primarily used as a component in phorbol esters . Phorbol esters are known to have a wide range of biological activities, including the ability to act as tumor promoters. They exert their effects by binding to and activating protein kinase C (PKC), a family of proteins that play crucial roles in several signal transduction pathways .
Mode of Action
This compound interacts with its targets, the PKC proteins, by mimicking diacylglycerol (DAG), a physiological activator of PKC . Upon binding, it induces a conformational change in the PKC proteins, leading to their activation . The activated PKC can then phosphorylate a wide range of target proteins, leading to the modulation of their activity and thus affecting various cellular functions .
Biochemical Pathways
The activation of PKC by this compound can affect multiple biochemical pathways. These include the regulation of cell cycle progression, apoptosis, differentiation, and transcription . The exact downstream effects depend on the specific isoform of PKC that is activated and the cellular context .
Result of Action
The activation of PKC by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit prostate cancer cells, suggesting that it may be effective against other types of cancer cells as well .
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHQOUOAAAKWQL-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)









![10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6594110.png)

